N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonyl group, and a chromene moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of 4-methylpiperidine, which is then reacted with sulfonyl chloride to form 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline.
Coupling with Chromene Derivative: The next step involves the coupling of the sulfonyl aniline derivative with a chromene derivative under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide: This compound has a similar piperidine and sulfonyl structure but differs in the chromene moiety.
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-phenoxybutanamide: This compound has a phenoxybutanamide group instead of the chromene moiety.
The unique combination of the piperidine, sulfonyl, and chromene groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H22N2O5S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O5S/c1-15-10-12-24(13-11-15)30(27,28)17-8-6-16(7-9-17)23-22(26)21-14-19(25)18-4-2-3-5-20(18)29-21/h2-9,14-15H,10-13H2,1H3,(H,23,26) |
InChI Key |
IGQMBQYNESKHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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